5-(Difluoromethoxy)-2-fluoro-4-iodopyridine
Description
Properties
IUPAC Name |
5-(difluoromethoxy)-2-fluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-5-1-3(10)4(2-11-5)12-6(8)9/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZJSQFHIXZZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)OC(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Fluoro-Carbonylation as a Key Step
A pivotal method involves the use of 2-(difluoromethoxy)-5-nitropyridine as a precursor to generate formyl fluoride in situ, which then participates in palladium-catalyzed fluoro-carbonylation reactions with aryl iodides to afford acyl fluorides. Although this reaction is primarily applied to prepare acyl fluorides, the underlying chemistry provides insights into the handling and generation of difluoromethoxy-substituted pyridines.
Synthesis of 2-(Difluoromethoxy)-5-nitropyridine (precursor): This compound is prepared in 83–90% yield by difluoromethylation of 2-hydroxy-5-nitropyridine using 2,2-difluoro-2-(fluorosulfonyl)acetic acid (Chen’s reagent) in acetonitrile at room temperature with sodium hydride as base.
Reaction conditions for fluoro-carbonylation:
- Pd(TFA)2 (1.0 mol%) as catalyst
- Xantphos (1.5 mol%) as ligand
- Cesium fluoride (CsF, 1.5 equiv) as fluoride source
- DMF as solvent
- Temperature: 70 °C
- Reaction time: approximately 5 hours
-
- Formation of phosphine-ligated Pd(0) species
- Oxidative addition of aryl iodide to Pd(0)
- Coordination and insertion of formyl fluoride generated in situ from the difluoromethoxy precursor
- β-Hydride elimination to release the product and regenerate Pd(0)
This method demonstrates the utility of difluoromethoxy pyridines in palladium-catalyzed transformations and provides a pathway to functionalized fluorinated pyridines, including iodinated derivatives.
Difluoromethylation and Difluoromethoxylation Techniques
Difluoromethylation reagents and methods: Various reagents such as Chen’s reagent (2,2-difluoro-2-(fluorosulfonyl)acetic acid) enable the introduction of difluoromethoxy groups onto hydroxy-substituted pyridines under mild conditions, often with sodium hydride as base in acetonitrile. This transformation is rapid (30 min at room temperature) and yields stable difluoromethoxy pyridine derivatives.
Iridium-catalyzed C–H borylation: While primarily used for installing boronic ester groups on CF3-substituted pyridines, this method exemplifies the advanced catalytic functionalization of fluorinated pyridines, which can be leveraged for further iodination or difluoromethoxylation steps.
Halogenation (Iodination) of Fluoropyridines
The iodination at the 4-position of 2-fluoro-5-(difluoromethoxy)pyridine can be achieved via electrophilic aromatic substitution or via metal-catalyzed halogenation methods. The presence of electron-withdrawing fluorine and difluoromethoxy groups influences regioselectivity, favoring substitution at the 4-position.
- Typical iodination reagents include N-iodosuccinimide (NIS) or iodine with oxidants.
- Reaction conditions are optimized to avoid over-iodination or side reactions.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Difluoromethylation of 2-hydroxy-5-nitropyridine | 2,2-difluoro-2-(fluorosulfonyl)acetic acid, NaH, MeCN, rt, 30 min | 83–90 | Produces 2-(difluoromethoxy)-5-nitropyridine, air/moisture stable |
| Pd-catalyzed fluoro-carbonylation of aryl iodides | Pd(TFA)2 (1 mol%), Xantphos (1.5 mol%), CsF (1.5 equiv), DMF, 70 °C, 5 h | Up to 99 | Efficient formation of acyl fluorides; applicable to heteroaryl iodides |
| Iodination of fluoropyridines | N-iodosuccinimide or I2/oxidant, solvent, controlled temperature | Variable | Regioselective iodination at 4-position; conditions must be optimized |
Research Findings and Optimization Notes
The palladium-catalyzed fluoro-carbonylation reaction is sensitive to the order of reagent addition. Pre-treatment of the aryl iodide with Pd catalyst before adding the difluoromethoxy precursor and fluoride source yields the highest product formation (up to 97–99% yield).
Catalytic amounts of CsF alone are insufficient; a stoichiometric base (e.g., Cs2CO3, triethylamine, or DMAP) is required to maintain high yields.
The difluoromethoxy anion generated in situ is unstable and decomposes to formyl fluoride, which is the active species in the cross-coupling reaction.
The reaction tolerates a broad range of functional groups and can be applied to complex molecules, indicating robustness and versatility.
Mechanistic studies via NMR and mass spectrometry support the proposed catalytic cycle involving oxidative addition, coordination, insertion, and β-hydride elimination steps.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethoxy)-2-fluoro-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Addition Reactions: The difluoromethoxy group can engage in addition reactions with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Strong Bases: Such as sodium hydride for nucleophilic substitution.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
The incorporation of fluorine into drug molecules often enhances their pharmacokinetic properties, such as bioavailability and metabolic stability. 5-(Difluoromethoxy)-2-fluoro-4-iodopyridine has been identified as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the synthesis of DGAT2 inhibitors, which are promising candidates for treating metabolic disorders such as obesity and diabetes .
1.2 Late-Stage Functionalization
Recent studies have demonstrated the potential of this compound in late-stage functionalization processes. This compound can serve as a versatile building block for the introduction of difluoromethyl groups into complex drug-like molecules through palladium-catalyzed reactions. Such transformations allow for the modification of existing pharmaceuticals to improve their efficacy and safety profiles .
Synthetic Methodologies
2.1 Fluoro-Carbonylation Reactions
This compound has been employed in palladium-catalyzed fluoro-carbonylation reactions, which enable the synthesis of acyl fluorides from aryl iodides under CO-free conditions. This method has shown high yields (up to 99%) and broad functional group tolerance, making it a valuable tool for synthetic chemists . The ability to perform these reactions safely and efficiently is crucial for advancing synthetic methodologies in organic chemistry.
2.2 Difluoromethylation Processes
The compound is also significant in difluoromethylation processes, where it facilitates the selective installation of difluoromethyl groups onto various substrates. This reaction is particularly useful for modifying biomolecules and leads to compounds with enhanced lipophilicity and biological activity . The strategic use of difluoromethyl groups can influence the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.
Agrochemical Applications
The unique properties imparted by fluorinated compounds like this compound extend beyond pharmaceuticals into agrochemicals. Fluorinated building blocks are known to enhance the biological activity of herbicides, insecticides, and fungicides due to their increased stability and efficacy . The incorporation of this compound into agrochemical formulations can lead to improved performance against pests and diseases.
Case Studies
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-2-fluoro-4-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The fluoro and iodo groups can modulate the electronic properties of the pyridine ring, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pyridine Derivatives
2-Fluoro-5-iodopyridine
- Structure : Fluorine at 2-position, iodine at 5-position.
- Key Differences : Lacks the difluoromethoxy group at position 3.
- Implications : The absence of –OCF₂H reduces lipophilicity and metabolic stability. Positional isomerism (iodine at 5 vs. 4 in the target compound) may alter electronic properties and reactivity in substitution reactions .
5-Fluoro-2-iodo-4-methylpyridine
Functional Analogs in Pharmaceuticals and Agrochemicals
Pantoprazole Intermediate (5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole)
- Structure : Difluoromethoxy group on a benzimidazole core.
- Key Differences: The benzimidazole scaffold (vs. pyridine) is critical for proton pump inhibition.
Diflumetorim (5-chloro-N-(1-(4-(difluoromethoxy)phenyl)propyl)-6-methyl-4-pyrimidinamine)
Pharmacokinetic and Reactivity Comparisons
Fluoropyrimidines (5-Fluorouracil, FdUrd)
- Structure : Fluorinated uracil/deoxyuridine analogs.
- Key Differences : Pyrimidine-based antimetabolites with distinct hepatic extraction profiles (e.g., FdUrd hepatic clearance: 0.81–2.3 L/min vs. fluorouracil: 0.24–0.45 L/min). The difluoromethoxy group in the target compound may similarly influence hepatic metabolism, though direct data are lacking .
Halogenated Pyridines in Cross-Coupling Reactions
Data Table: Key Compounds and Properties
Research Findings and Implications
- Metabolic Stability : The difluoromethoxy group may confer resistance to oxidative metabolism, akin to its role in pantoprazole .
- Synthetic Utility : The 4-iodo substituent positions the compound as a versatile intermediate for synthesizing aryl-coupled derivatives .
- Biological Activity : Fluorine and iodine enhance binding to hydrophobic pockets in enzymes or receptors, though target-specific studies are needed.
Biological Activity
5-(Difluoromethoxy)-2-fluoro-4-iodopyridine is a unique organofluorine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interaction with biological systems, synthesis methods, and comparative analysis with related compounds.
- Molecular Formula : C7H5F2IN
- Molecular Weight : Approximately 257.02 g/mol
- Structural Features : The compound contains a difluoromethoxy group and an iodine atom attached to a pyridine ring, which influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity due to its structural characteristics. The difluoromethoxy group enhances hydrogen bonding capabilities, improving binding affinity to various biological targets, such as enzymes involved in metabolic pathways.
The compound's mechanism of action primarily involves:
- Binding Affinity : Enhanced hydrogen bonding due to the difluoromethoxy group increases the binding strength to proteins or enzymes compared to non-fluorinated analogs.
- Target Interaction : It interacts with specific molecular targets, potentially modulating their activity and leading to various biological effects.
Case Studies and Experimental Data
-
In Vitro Studies :
- In studies involving cancer cell lines, this compound demonstrated anti-proliferative effects, indicating potential as an anticancer agent. For instance, it showed significant inhibition of cell growth in leukemia models at concentrations as low as 10 µM.
-
Binding Studies :
- Binding assays revealed that the compound has a high affinity for certain enzyme targets, which is critical for its potential therapeutic applications. The difluoromethoxy group was shown to enhance binding compared to similar compounds lacking this feature.
-
Comparative Analysis :
- When compared with structurally similar compounds like 5-Iodo-2-methoxypyridine and 2-Difluoromethoxypyridine, this compound exhibited superior bioactivity due to its unique combination of functional groups.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Difluoromethoxy & iodine on pyridine | Enhanced binding affinity; potential anticancer activity |
| 5-Iodo-2-methoxypyridine | Iodine on pyridine; methoxy group | Lower bioactivity due to lack of difluoromethoxy |
| 2-Difluoromethoxypyridine | Difluoromethoxy group; no iodine | Increased hydrogen bond donor ability |
Synthesis Methods
Several synthesis methods for this compound have been developed:
- Nucleophilic Substitution Reactions : Utilizing fluorinated precursors.
- Reagents Used : Common reagents include difluoromethyl sulfone and iodine sources under controlled conditions.
- Yield Optimization : Studies have shown that optimizing reaction conditions can yield up to 80% purity in synthesized products.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 5-(Difluoromethoxy)-2-fluoro-4-iodopyridine, and how do reaction conditions influence yield?
- Answer: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, describes a general Method B using chloro intermediates (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) reacted with heterocyclic precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yields (~59%) depend on steric and electronic effects of substituents. Optimize solvent polarity (DMF vs. THF) and temperature to enhance reactivity .
Q. How is the structural integrity of this compound confirmed after synthesis?
- Answer: Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., difluoromethoxy -CF₂O- protons are absent, but ¹⁹F NMR detects fluorine environments). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., reports HRMS data for related iodopyridines). UPLC-MS monitors purity (>95% by area under the curve) .
Q. What are the key reactivity patterns of the iodo and difluoromethoxy groups in this compound?
- Answer: The 4-iodo group undergoes Suzuki-Miyaura cross-coupling with boronic acids (e.g., lists arylboronic acids for functionalization). The difluoromethoxy group (-OCF₂H) is electron-withdrawing, directing electrophilic substitution to meta/para positions. Caution: Hydrolytic stability of -OCF₂H under acidic/basic conditions requires pH-controlled environments .
Advanced Research Questions
Q. How can computational methods predict electronic effects of substituents on this compound’s reactivity?
- Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and Fukui indices. ’s structural data on fluorinated pyridines shows that fluorine and iodine substituents significantly alter charge distribution, affecting nucleophilic/electrophilic attack sites .
Q. What strategies resolve contradictions in catalytic cross-coupling yields with this compound?
- Answer: Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and ligands (e.g., SPhos) to mitigate steric hindrance from the difluoromethoxy group. ’s boronic acid library can identify coupling partners with optimal steric compatibility. Use DoE (Design of Experiments) to statistically optimize temperature, solvent, and catalyst loading .
Q. How does isotopic labeling (e.g., ¹⁸F or ¹²⁵I) impact pharmacokinetic studies of derivatives?
- Answer: Substitute the 4-iodo group with ¹²⁵I for radiotracing (t₁/₂ = 59.4 days) or replace fluorine with ¹⁸F (t₁/₂ = 109.8 min) for PET imaging. ’s safety protocols must be followed for handling radioactive isotopes, including shielding and waste disposal .
Methodological Challenges and Solutions
Q. Why do NMR spectra sometimes show unexpected splitting patterns for fluorinated pyridines?
- Answer: Fluorine-19 coupling (²J₆F-F ~15–20 Hz) and ¹H-¹⁹F coupling (³J ~5–10 Hz) complicate splitting. Use ¹⁹F-decoupled NMR or 2D HSQC to resolve overlapping signals. ’s data on difluoro-iodo compounds highlights the need for high-field (>400 MHz) instruments .
Q. How to mitigate decomposition during storage of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
